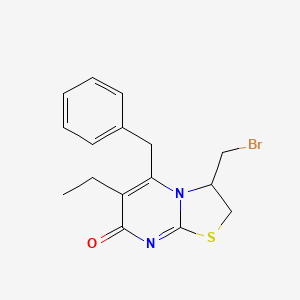
n,n-Diethyl-1,3,2-dioxaborolan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Diethyl-1,3,2-dioxaborolan-2-amine: is a boron-containing compound with the molecular formula C6H14BNO2 It is characterized by the presence of a boron atom within a dioxaborolane ring structure, which is bonded to an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-1,3,2-dioxaborolan-2-amine typically involves the reaction of diethylamine with a boronic acid derivative. One common method is the reaction of diethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed.
化学反应分析
Types of Reactions: n,n-Diethyl-1,3,2-dioxaborolan-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Substituted amines or boron-containing compounds.
科学研究应用
Chemistry: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Biology: In biological research, this compound can be used as a precursor for boron-containing drugs or as a probe for studying boron metabolism in cells.
Medicine: this compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a type of radiation therapy that targets cancer cells with boron-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of n,n-Diethyl-1,3,2-dioxaborolan-2-amine involves its interaction with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boron compound acts as a nucleophile to form carbon-carbon bonds. In biological systems, the compound may interact with cellular components, leading to its potential use in BNCT.
相似化合物的比较
- n,n-Dimethyl-1,3,2-dioxaborolan-2-amine
- n,n-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-amine
- 1,3,2-Dioxaborolan-2-amine, n,n,4,4,5,5-hexamethyl-
Uniqueness: n,n-Diethyl-1,3,2-dioxaborolan-2-amine is unique due to its specific substitution pattern and the presence of the diethylamine group. This structural feature imparts distinct reactivity and properties compared to other boron-containing compounds. For example, the diethylamine group can enhance the compound’s solubility and reactivity in certain chemical reactions.
属性
CAS 编号 |
24388-27-0 |
|---|---|
分子式 |
C6H14BNO2 |
分子量 |
142.99 g/mol |
IUPAC 名称 |
N,N-diethyl-1,3,2-dioxaborolan-2-amine |
InChI |
InChI=1S/C6H14BNO2/c1-3-8(4-2)7-9-5-6-10-7/h3-6H2,1-2H3 |
InChI 键 |
LRHSWWUSZBQNQC-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



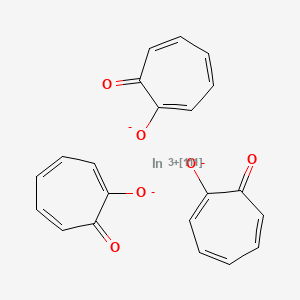
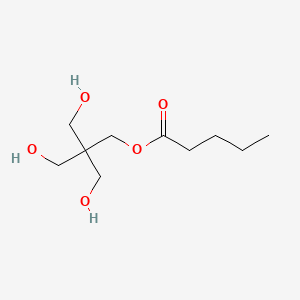

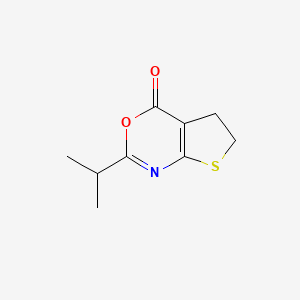
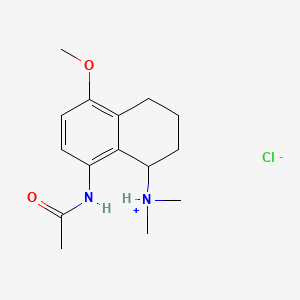
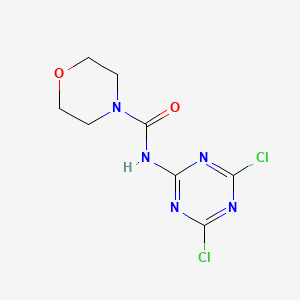
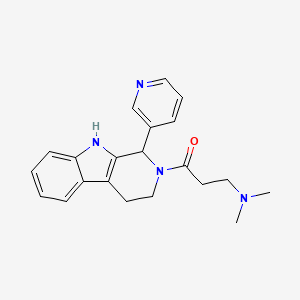
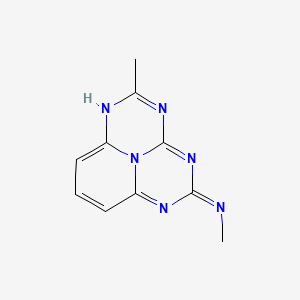
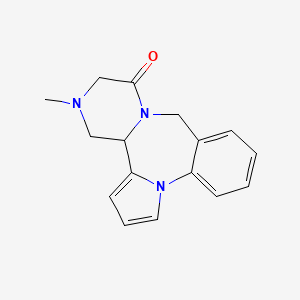

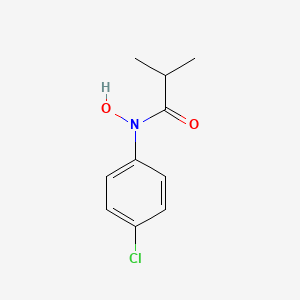
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
